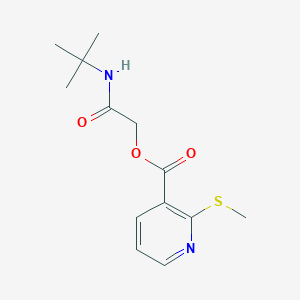

2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate

Description

2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound characterized by a nicotinic acid backbone esterified with a 2-(tert-butylamino)-2-oxoethyl group and substituted with a methylthio (-SMe) moiety at the 2-position of the pyridine ring.

Properties

Molecular Formula |

C13H18N2O3S |

|---|---|

Molecular Weight |

282.36 g/mol |

IUPAC Name |

[2-(tert-butylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H18N2O3S/c1-13(2,3)15-10(16)8-18-12(17)9-6-5-7-14-11(9)19-4/h5-7H,8H2,1-4H3,(H,15,16) |

InChI Key |

QLKLSMUCKHEOQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)COC(=O)C1=C(N=CC=C1)SC |

solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(methylthio)nicotinic acid with tert-butylamine and oxalyl chloride to form the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

On an industrial scale, the production of 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various enzymes and receptors, modulating their activity. The oxoethyl group may participate in hydrogen bonding and other interactions, while the methylthio group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperazinyl quinolone derivatives synthesized by Foroumadi et al. (2005, 2006), which exhibit antibacterial activity. Key similarities and differences are outlined below:

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Key Biological Activity |

|---|---|---|---|

| 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate | Nicotinate ester | - 2-(methylthio)pyridine - 2-(tert-butylamino)-2-oxoethyl ester |

Hypothesized antibacterial* |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone | Quinolone | - 5-bromo-thiophene - Oxoethyl-piperazine |

Broad-spectrum antibacterial |

| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinyl quinolone | Quinolone | - 5-(methylthio)thiophene - Oxoethyl-piperazine |

Enhanced Gram-negative activity |

*Note: Direct activity data for 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate are inferred from structural analogs.

Impact of Substituents on Activity

- Methylthio (-SMe) vs. Bromo (-Br) Groups: The methylthio group in the target compound and the 2006 quinolone derivative improves lipophilicity and may enhance penetration through bacterial membranes compared to bromo-substituted analogs . Studies on quinolones indicate that methylthio groups increase activity against E. coli and P. aeruginosa due to improved target affinity .

- Nicotinate Ester vs. Quinolone Core: While quinolones inhibit DNA gyrase, nicotinate esters may act via alternative mechanisms, such as interfering with bacterial membrane integrity or enzymatic pathways. The ester linkage in the target compound could confer faster metabolic clearance compared to the amide bonds in quinolones.

Antibacterial Efficacy Trends

- Quinolone derivatives with methylthio-thiophene substituents (e.g., ) demonstrated lower MIC values against Staphylococcus aureus (MIC = 0.5–2 µg/mL) compared to bromo-substituted analogs (MIC = 2–8 µg/mL) . This suggests that sulfur-containing substituents enhance potency, a trend that may extend to the target compound.

- The absence of a piperazine ring in the target compound could reduce off-target effects but may also limit uptake in Gram-negative bacteria, where piperazinyl groups facilitate penetration .

Biological Activity

2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C13H18N2O3S

- Molecular Weight : 282.36 g/mol

Research indicates that compounds similar to 2-(tert-butylamino)-2-oxoethyl 2-(methylthio)nicotinate may exert their effects through modulation of cellular stress responses, particularly in pancreatic β-cells. The compound is hypothesized to protect against endoplasmic reticulum (ER) stress, a significant factor in diabetes pathology.

Pharmacological Effects

- β-cell Protection : Studies have shown that derivatives of 2-oxoethyl compounds can enhance the viability of pancreatic β-cells under stress conditions. For instance, certain analogs have demonstrated significant protective effects against ER stress-induced apoptosis in insulin-secreting cells .

- Antidiabetic Potential : The compound's ability to mitigate ER stress suggests a potential role in diabetes treatment, particularly Type 2 Diabetes Mellitus (T2DM). This is crucial as ER stress contributes to β-cell dysfunction and death .

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds across various cell lines, indicating that while some derivatives exhibit protective properties, others may display cytotoxicity depending on their structural modifications .

Research Findings and Case Studies

A series of experiments were conducted to assess the biological activity of related compounds, providing insights into structure-activity relationships (SAR). The following table summarizes key findings from recent studies:

| Compound ID | Structure Modifications | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| 1 | 3-Cl, 2-Me | 97 | 6 ± 1 |

| 5a | H, 2,5-di Me | 45 | 18 ± 4 |

| 5b | H, 2-Pyridine | 16 | 38 ± 9 |

| 5c | H, Indazole | Cytotoxic | - |

| 5d | H, 4-OMe | 55 | 32 ± 7 |

| 5e | H, 4-SO₂NH₂ | 52 | 40 ± 12 |

The maximum activity values represent the percentage increase in cell viability compared to control treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.